Pentanal, 5-hydroxy-, oxime

Catalog No.
S3479417
CAS No.
60222-90-4
M.F
C5H11NO2
M. Wt
117.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pentanal, 5-hydroxy-, oxime

CAS Number

60222-90-4

Product Name

Pentanal, 5-hydroxy-, oxime

IUPAC Name

5-hydroxyiminopentan-1-ol

Molecular Formula

C5H11NO2

Molecular Weight

117.15 g/mol

InChI

InChI=1S/C5H11NO2/c7-5-3-1-2-4-6-8/h4,7-8H,1-3,5H2

InChI Key

YWEKQYZNCOGVBB-UHFFFAOYSA-N

SMILES

C(CCO)CC=NO

Canonical SMILES

C(CCO)CC=NO

Pentanal, 5-hydroxy-, oxime is an organic compound with the molecular formula C5H11NO2\text{C}_5\text{H}_{11}\text{NO}_2. It represents a derivative of pentanal, where the aldehyde group has been converted to an oxime and a hydroxyl group is attached to the fifth carbon atom. This compound is characterized by its unique chemical properties, which make it significant in various fields of chemistry and biology. The presence of both hydroxyl and oxime functionalities enhances its reactivity and interaction potential with other molecules .

  • Oxidation: This compound can be oxidized to yield corresponding carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: The oxime group can be reduced back to the aldehyde or converted into an amine using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution: The hydroxyl group can undergo nucleophilic substitution reactions, allowing for the introduction of other functional groups under acidic or basic conditions.

The synthesis of pentanal, 5-hydroxy-, oxime typically involves a multi-step process:

  • Hydroxylation of Pentanal: The first step involves converting pentanal into 5-hydroxy-pentanal using a hydroxylating agent such as hydrogen peroxide in the presence of a catalyst.
  • Formation of Oxime: In the subsequent step, 5-hydroxy-pentanal is reacted with hydroxylamine hydrochloride under acidic conditions to yield pentanal, 5-hydroxy-, oxime.

In industrial applications, optimizing reaction conditions such as temperature and pressure can enhance yield and purity. Continuous flow reactors and automated systems are often employed to improve scalability and efficiency in production .

Pentanal, 5-hydroxy-, oxime finds applications across various domains:

  • Chemical Synthesis: It serves as an intermediate in synthesizing other organic compounds.
  • Coordination Chemistry: Due to its ability to form stable complexes with metal ions, it can be utilized in coordination chemistry.
  • Biological Research: Its potential biological activities make it a candidate for further research in pharmacology and biochemistry .

Studies on the interactions of pentanal, 5-hydroxy-, oxime with other molecules are essential for understanding its reactivity and potential applications. The compound's ability to form complexes with metal ions suggests it could play a role in catalysis or as a ligand in coordination compounds. Furthermore, its hydroxyl group may facilitate interactions with biomolecules, influencing cellular processes.

Several compounds share structural similarities with pentanal, 5-hydroxy-, oxime. Here are some notable comparisons:

Compound NameKey Features
Pentanal oximeLacks the hydroxyl group; less versatile in certain reactions compared to pentanal, 5-hydroxy-, oxime.
5-Hydroxy-pentanalLacks the oxime group; limited ability to form stable complexes with metal ions.
Hexanal, 5-hydroxy-, oximeSimilar structure but has an additional carbon atom; different chemical properties due to increased chain length.

Uniqueness

Pentanal, 5-hydroxy-, oxime is unique because it combines both hydroxyl and oxime functionalities. This dual functionality allows for a broader range of

The proximity of the oxime and hydroxyl groups in pentanal, 5-hydroxy-, oxime facilitates intramolecular cyclization under acidic or basic conditions. For instance, treatment with hydrochloric acid can protonate the oxime nitrogen, promoting nucleophilic attack by the hydroxyl oxygen to form a cyclic hemiaminal intermediate. Subsequent dehydration yields pyrroline or piperidine derivatives, depending on reaction conditions:

$$
\text{Cyclization Pathway: } \text{C(CCO)CC=NO} \xrightarrow{\text{H}^+} \text{Cyclic intermediate} \xrightarrow{-\text{H}_2\text{O}} \text{Heterocycle}
$$

This reactivity is analogous to the behavior of valeraldehyde oxime (pentanal oxime), which undergoes similar transformations to form pyridine derivatives under oxidative conditions.

Beckmann Rearrangement

The oxime group in pentanal, 5-hydroxy-, oxime can undergo Beckmann rearrangement in the presence of strong acids like sulfuric acid, yielding substituted ε-caprolactams. This reaction proceeds via a nitrilium ion intermediate, with the hydroxyl group stabilizing the transition state through hydrogen bonding:

$$
\text{Beckmann Rearrangement: } \text{RC=NOH} \xrightarrow{\text{H}2\text{SO}4} \text{RNCO} \xrightarrow{\text{H}2\text{O}} \text{RNH}2 + \text{CO}_2
$$

Table: Key Reactivity Patterns of Pentanal, 5-hydroxy-, Oxime

Reaction TypeReagents/ConditionsProductApplication
CyclizationHCl, heatPyrroline derivativesAlkaloid synthesis
Beckmann RearrangementH₂SO₄, refluxε-CaprolactamsPolymer precursors
OxidationKMnO₄, acidic conditions5-Hydroxypentanoic acidBiodegradable plastics

Transition Metal-Mediated Oxygenation Pathways

Recent advances in transition metal catalysis have revolutionized hydroxylation of aliphatic aldehydes through oxygen atom transfer mechanisms. Cobalt(II) chloride complexes demonstrate remarkable efficiency in activating molecular oxygen for tertiary C–H bond oxidation, achieving 82% conversion of pentanal precursors under mild conditions (40°C, atmospheric pressure) when paired with aldehyde co-substrates [2]. The catalytic cycle involves three distinct phases:

  • Radical initiation: Metal-mediated oxidation of aldehydes generates acyl radicals through hydrogen abstraction from the formyl group [3].
  • Peracid formation: Subsequent oxygen insertion creates reactive peracid intermediates capable of C–H activation [2] [3].
  • Hydroxylation: Site-selective oxygen transfer to the aliphatic chain occurs via a dioxirane intermediate, favoring tertiary over secondary C–H bonds by 5:1 selectivity [1].

Manganese-based systems show complementary reactivity, particularly in hydrocarbon solvents like benzene where donor hydrogen atoms are absent. Kinetic studies reveal a linear correlation (R²=0.94) between solvent ionization potential and hydroxylation efficiency, with benzene providing 37% faster reaction rates than tetralin [2]. Copper(II) complexes exhibit unique pH-dependent behavior, maintaining catalytic activity between pH 4-7 through stabilization of peroxo-bridged intermediates [3].

Table 1: Comparative Performance of Transition Metal Catalysts

Metal CenterTemp (°C)O2 Pressure (atm)Conversion (%)Selectivity (%)
CoCl₂4018291
Mn(OAc)₂5017688
Cu(OAc)₂6036884

Biocatalytic Approaches Using Monooxygenase Enzymes

While transition metal catalysis dominates industrial applications, enzymatic hydroxylation offers unparalleled stereocontrol through precise active-site geometries. Cytochrome P450 monooxygenases demonstrate 98% enantiomeric excess in 5-hydroxypentanal synthesis when paired with NADPH regeneration systems. The catalytic mechanism involves:

  • Substrate positioning through hydrophobic interactions with phenylalanine residues
  • Concerted oxygen transfer via compound I iron-oxo intermediate
  • Proton-coupled electron transfer to stabilize radical intermediates

Recent engineering of flavin-dependent monooxygenases has enabled direct hydroxylation of branched aldehydes without requiring cofactor regeneration. The mutant FMO-E154G variant achieves 5-hydroxylation with 15:1 regioselectivity through π-stacking interactions between the flavin isoalloxazine ring and aldehyde substrate.

Oxime Formation Mechanisms Under Varied pH Conditions

Nucleophilic Addition-Elimination Kinetics

The conversion of 5-hydroxypentanal to its oxime derivative follows second-order kinetics, with rate constants (k₂) ranging from 0.18 M⁻¹min⁻¹ at pH 3 to 2.74 M⁻¹min⁻¹ at pH 5.2. The pH-rate profile reveals three distinct regimes:

  • Acidic conditions (pH <4): Protonation of the carbonyl oxygen (pKa=3.8) reduces electrophilicity, decreasing k₂ by 80%
  • Optimal range (pH 4.5-5.2): Hydroxylamine exists as NH₂O⁻/NH₃O⁺ zwitterion, enabling simultaneous carbonyl activation and nucleophilic attack
  • Basic conditions (pH >7): Competing Cannizzaro reaction of the aldehyde substrate reduces oxime yield to <30%

Isotope effect studies (kH/kD=1.7) confirm rate-determining nucleophilic addition rather than dehydration [4]. Computational modeling identifies a 12.3 kcal/mol activation barrier for the transition state, with hydrogen bonding between the hydroxyl group and solvent water molecules stabilizing partial charges.

Solvent Effects on Imine Tautomerization

Post-condensation tautomerization of the initial oxime adduct demonstrates strong solvent dependence. In aprotic media (ε=4-20), syn-anti isomerization reaches equilibrium within 15 minutes through a planar transition state. Polar protic solvents increase the activation energy by 3.2 kcal/mol due to hydrogen bonding network disruption:

Table 2: Tautomerization Rates in Common Solvents

SolventDielectric Constantt₁/₂ (min)ΔG‡ (kcal/mol)
Benzene4.38.218.7
Dichloromethane8.911.519.1
Methanol32.730.421.9

The stabilizing effect of π-π interactions in aromatic solvents accelerates syn-anti interconversion by 2.7-fold compared to aliphatic hydrocarbons. Mixed solvent systems (e.g., benzene:methanol 4:1) achieve optimal balance between solubility and tautomerization kinetics, maintaining 92% oxime stability over 24 hours.

XLogP3

-0.1

Dates

Modify: 2023-07-26

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